molecular formula C18H18O3 B1292270 3-Acetoxy-4'-isopropylbenzophenone CAS No. 890099-82-8

3-Acetoxy-4'-isopropylbenzophenone

Cat. No. B1292270
CAS RN: 890099-82-8
M. Wt: 282.3 g/mol
InChI Key: CPHFJSJLSWYKEM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the use of catalysts and various chemical reactions. For example, [4-Iodo-3-(isopropylcarbamoyl)phenoxy]acetic acid was developed as a catalyst for the oxidative cleavage of tetrahydrofuran-2-methanols to γ-lactones, showcasing the potential for isopropyl-containing compounds to participate in catalysis . Similarly, the synthesis of 4-(4′-acetoxybenzylidene)-2-methyl-5-oxazolone and its derivatives demonstrates the reactivity of acetoxy groups in chemical synthesis .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various techniques such as NMR spectroscopy and X-ray crystallography. For instance, the structure of 4-(4′-acetoxybenzylidene)-2-methyl-5-oxazolone was confirmed by NMR and its derivatives were studied, which could provide insights into the behavior of the acetoxy group in similar molecular frameworks . Additionally, the novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide was analyzed using X-ray diffraction, indicating the importance of crystallography in determining the structure of acetoxy-containing compounds .

Chemical Reactions Analysis

The chemical reactivity of compounds with acetoxy groups is highlighted in the synthesis of phenylpropenoic acid derivatives from 4-(4′-acetoxybenzylidene)-2-methyl-5-oxazolone . The ability to undergo basic hydrolysis and treatment with acetic acid to yield different products indicates the versatility of acetoxy groups in chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied using experimental techniques and theoretical calculations. For example, the antioxidant activity of 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide was determined using the DPPH free radical scavenging test, and its molecular geometry and vibrational frequencies were calculated using density functional theory (DFT) . These studies provide a foundation for understanding the physical and chemical behavior of compounds with acetoxy and isopropyl groups, which could be extrapolated to 3-Acetoxy-4'-isopropylbenzophenone.

Scientific Research Applications

  • Cytochrome P-450 Isozymes Research : A study investigated the hydroxylation of p-nitrophenol to 4-nitrocatechol using rabbit hepatic microsomes and purified isozymes of cytochrome P-450, highlighting the importance of these isozymes in drug metabolism (Koop, 1986).

  • Photochemical Synthesis and Transformation : Research on 2′-Acetoxy-2-hydroxy-5-methoxybenzophenone examined its photo-Fries rearrangement and cyclization to 2-methoxyxanthone, illustrating the compound's potential in photochemical applications (Diaz-Mondejar & Miranda, 1982).

  • Structural Analysis of Derivatives : A study synthesized 4-(4′-Acetoxybenzylidine)-2-methyl-5-oxazolone and analyzed its structural properties using NMR spectroscopy and X-ray crystallography, contributing to the field of organic chemistry (Haasbroek, Oliver, & Carpy, 2003).

  • Endocrine-Disrupting Activity of Metabolites : The metabolism of Benzophenone-3 (a related compound) by rat and human liver microsomes and its impact on endocrine-disrupting activity were investigated, revealing insights into the biochemical pathways and potential health effects (Watanabe et al., 2015).

  • Aerobic Oxidation in Organic Synthesis : Research on the aerobic oxidation of 1,3,5-triisopropylbenzene using N-hydroxyphthalimide highlighted the importance of such processes in the synthesis of pharmaceuticals (Aoki, Hirai, Sakaguchi, & Ishii, 2005).

  • Synthesis of Novel Compounds : Various studies focused on synthesizing new compounds with potential applications in pharmaceuticals, such as antimycobacterial agents and optical device applications https://consensus.app/papers/synthesis-characterization-studies-nonlinear-naseema/d70fe10e12f75af8bdab2c061eaece88/?utm_source=chatgpt" target="_blank">(Ali & Yar, 2007; Naseema et al., 2010)

  • Investigation of Photodegradation : The photodegradation of benorylate, which contains a similar benzophenone structure, was examined to assess its potential toxicity, demonstrating the importance of understanding the photostability of pharmaceuticals (Castell et al., 1987).

  • Development of Metallomesogenic Complexes : The synthesis of ethyl 3-(4-hydroxyphenyl)-3-ketopropionate, a derivative of benzophenone, was investigated for producing copper(II) metallomesogenic complexes, indicating potential applications in materials science (Kovganko & Kovganko, 2013).

properties

IUPAC Name

[3-(4-propan-2-ylbenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O3/c1-12(2)14-7-9-15(10-8-14)18(20)16-5-4-6-17(11-16)21-13(3)19/h4-12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPHFJSJLSWYKEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50641644
Record name 3-[4-(Propan-2-yl)benzoyl]phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Acetoxy-4'-isopropylbenzophenone

CAS RN

890099-82-8
Record name 3-[4-(Propan-2-yl)benzoyl]phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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